3,4-Dimethyl-4'-methoxybenzophenone

Descripción general

Descripción

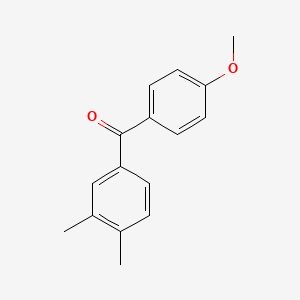

3,4-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 3 and 4 positions on one phenyl ring and a methoxy group at the 4’ position on the other phenyl ring. This compound is used in various chemical applications due to its unique structural properties.

Mecanismo De Acción

Target of Action

The primary target of 3,4-Dimethyl-4’-methoxybenzophenone (NK-049) is the carotenoid-biosynthesis system in plants . This system plays a crucial role in the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage.

Mode of Action

NK-049 interacts with its target by inhibiting the dehydrogenation process in carotene biosynthesis . This inhibition leads to a decrease in the production of carotenoids, thereby affecting the plant’s ability to carry out photosynthesis effectively .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The inhibition of this pathway by NK-049 leads to a decrease in the production of carotenoids, which are essential components of the photosynthetic apparatus. This results in the disruption of photosynthesis and the plant’s growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NK-049 have been studied in rice and barnyardgrass . When applied on the leaf surface or to roots, NK-049 is absorbed more rapidly by barnyardgrass compared to rice. The absorbed NK-049 is then translocated to various parts of the plant.

Result of Action

The result of NK-049’s action is the inhibition of carotenoid formation, leading to chlorosis (yellowing of leaves) due to the disruption of photosynthesis . This is particularly evident in barnyardgrass, which absorbs and translocates NK-049 more rapidly than rice .

Action Environment

The action of NK-049 is influenced by environmental factors such as light conditions . For instance, NK-049 completely inhibits the accumulation of both chlorophylls and carotenoids under strong light, yielding white seedlings. Under weak light, an appreciable amount of chlorophylls and carotenoids are accumulated, which are rapidly decomposed upon exposure to strong light .

Análisis Bioquímico

Biochemical Properties

3,4-Dimethyl-4’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between 3,4-Dimethyl-4’-methoxybenzophenone and these enzymes is primarily through non-covalent binding, which can alter the enzyme’s conformation and reduce its catalytic efficiency .

Cellular Effects

The effects of 3,4-Dimethyl-4’-methoxybenzophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dimethyl-4’-methoxybenzophenone can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, 3,4-Dimethyl-4’-methoxybenzophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. For instance, 3,4-Dimethyl-4’-methoxybenzophenone has been shown to inhibit the activity of acetylcholinesterase, an enzyme critical for neurotransmission, by binding to its active site. This binding interaction leads to a decrease in enzyme activity and an accumulation of acetylcholine in the synaptic cleft, which can affect neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethyl-4’-methoxybenzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Over time, the degradation products of 3,4-Dimethyl-4’-methoxybenzophenone can accumulate and exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cell morphology, reduced cell viability, and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 3,4-Dimethyl-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and promoting cell survival. At high doses, 3,4-Dimethyl-4’-methoxybenzophenone can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired reproductive function. Threshold effects have been observed, where a specific dose range results in a significant change in the compound’s impact on the organism .

Metabolic Pathways

3,4-Dimethyl-4’-methoxybenzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion from the body. The interaction of 3,4-Dimethyl-4’-methoxybenzophenone with these metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of 3,4-Dimethyl-4’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cell, 3,4-Dimethyl-4’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of 3,4-Dimethyl-4’-methoxybenzophenone is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus. Targeting signals and post-translational modifications can direct 3,4-Dimethyl-4’-methoxybenzophenone to these compartments, where it can exert its effects on cellular processes. For example, in the mitochondria, 3,4-Dimethyl-4’-methoxybenzophenone can affect mitochondrial respiration and energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-4’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-4’-methoxybenzophenone follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the stoichiometric ratios of the reactants. Post-reaction, the product is purified through recrystallization or distillation to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethyl-4’-methoxybenzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form alcohols or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Various substituted benzophenones depending on the reagent used.

Aplicaciones Científicas De Investigación

3,4-Dimethyl-4’-methoxybenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and as a UV absorber in plastic products.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethylbenzophenone: Lacks the methoxy group, leading to different chemical properties and reactivity.

4-Methoxybenzophenone: Lacks the methyl groups, affecting its steric and electronic properties.

4,4’-Dimethoxybenzophenone: Contains methoxy groups on both phenyl rings, leading to different applications and reactivity.

Uniqueness

3,4-Dimethyl-4’-methoxybenzophenone is unique due to the combination of methyl and methoxy groups, which influence its chemical reactivity and physical properties. This makes it suitable for specific applications where other benzophenone derivatives may not be as effective.

Actividad Biológica

3,4-Dimethyl-4'-methoxybenzophenone (CAS No. 65057-21-8) is a member of the benzophenone family, which are widely recognized for their applications in various fields, including cosmetics and pharmaceuticals. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, presenting data tables and relevant case studies to illustrate its effects.

Chemical Structure and Properties

Molecular Formula: CHO

Molecular Weight: 240.3 g/mol

InChI Key: MTOCKFSRHDGQAZ-UHFFFAOYSA-N

The structure of this compound consists of two aromatic rings connected by a carbonyl group, with additional methyl and methoxy substituents that influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an antioxidant and its effects on cellular mechanisms.

Antioxidant Activity

Research indicates that benzophenones can exhibit significant antioxidant properties. A study evaluating the antioxidant capacity of various benzophenones found that this compound demonstrated notable free radical scavenging activity. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism through which the compound could modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Study Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Moderate activity against bacteria |

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers tested the antioxidant efficacy of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited a dose-dependent response in scavenging DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid. This study underscores the potential application of this compound in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on RAW264.7 macrophage cells revealed that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels upon lipopolysaccharide (LPS) stimulation. The findings suggest that the compound may inhibit NF-kB signaling pathways involved in inflammatory responses .

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-5-14(10-12(11)2)16(17)13-6-8-15(18-3)9-7-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOCKFSRHDGQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404587 | |

| Record name | 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65057-21-8 | |

| Record name | 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.